Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
Overview
Description
Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a thiazole ring substituted with a bromine atom and a cyclopropyl group, making it a unique and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate typically involves the reaction of 5-bromo-4-cyclopropylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
5-bromo-4-cyclopropylthiazole+tert-butyl chloroformatetriethylaminetert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiazoles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl carbamate group.
Major Products Formed:
- Substituted thiazoles
- Oxidized or reduced thiazole derivatives
- Free amine after deprotection
Scientific Research Applications
Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate depends on its specific application. In general, the compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
- Tert-butyl (5-chloro-4-cyclopropylthiazol-2-YL)carbamate
- Tert-butyl (5-methyl-4-cyclopropylthiazol-2-YL)carbamate
- Tert-butyl (5-phenyl-4-cyclopropylthiazol-2-YL)carbamate
Comparison:
- Uniqueness: The presence of the bromine atom in tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs.
- Reactivity: The bromine atom is a better leaving group than chlorine, making the compound more suitable for certain synthetic applications.
- Applications: The unique electronic properties imparted by the bromine atom can influence the biological activity of the compound, making it a valuable tool in drug discovery.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-9-13-7(6-4-5-6)8(12)17-9/h6H,4-5H2,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNSSFITHPKALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668697 | |
Record name | tert-Butyl (5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-56-5 | |
Record name | tert-Butyl (5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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